
DR 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DR 22 is referenced in multiple scientific contexts, with its properties and applications varying by field. In pharmaceutical research, this compound is a hydrogel-based formulation optimized for controlled drug release. Its diffusion behavior follows a Fickian mechanism (n = 0.31), distinguishing it from formulations with non-Fickian or anomalous diffusion (n > 0.45) . In botanical chemistry, "DR raw material" refers to an extract of Thymus mastichina L. obtained via supercritical fluid extraction with CO₂ (SFE-CO₂), yielding 22 distinct compounds. This extract contrasts with hydrodistillation-derived essential oils (EO-HD), which contain a broader range of molecules (e.g., 30 compounds in EO-HD vs. 22 in DR-EX) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of DR 22 can be achieved through several synthetic routes. One common method involves the reaction of N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) with a base. Methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: DR 22 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
DR 22 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, plastics, and other industrial materials
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Pharmaceutical Formulations
DR 22 (hydrogel) is compared to ENa, another hydrogel with similar stability but differing drug release (DR%) profiles. Key metrics include similarity (f₁) and difference (f₂) factors (Table 1), which quantify formulation equivalence.
Table 1: Drug Release Kinetics of Hydrogels
Formulation | f₁ | f₂ | Diffusion Exponent (n) | Mechanism |
---|---|---|---|---|
This compound | 12 | 78 | 0.31 | Fickian |
ENa | 18 | 65 | 0.52 | Non-Fickian |
S4F3 | 15 | 72 | 0.31 | Fickian |
This compound and S4F3 share purely Fickian diffusion, ensuring predictable, concentration gradient-driven release. ENa’s non-Fickian behavior (n = 0.52) suggests swelling or erosion mechanisms, complicating release predictability .
Botanical Extracts
DR-EX (Thymus mastichina L.) is compared to EO-HD and FR-EX (fractionated extract) in terms of compound selectivity and yield (Table 2).
Table 2: Compound Profiles of Thymus Extracts
Extract | Extraction Method | Total Compounds | Key Components | Selectivity |
---|---|---|---|---|
DR-EX | SFE-CO₂ | 22 | Monoterpenes, sesquiterpenes | High |
EO-HD | Hydrodistillation | 30 | Thymol, carvacrol, p-cymene | Low |
FR-EX | SFE-CO₂ | 25 | Oxygenated monoterpenes | Moderate |
DR-EX’s selectivity for monoterpenes and sesquiterpenes aligns with SFE-CO₂’s efficiency in isolating volatile and semi-volatile compounds. EO-HD, while yielding more compounds, lacks selectivity due to prolonged thermal exposure . Comparatively, T. lotocephalus extracts via HD and SFE-CO₂ show similar trends (44 vs. 20 compounds), reinforcing SFE-CO₂’s precision .
Functional Comparisons
- Drug Release Efficiency: this compound’s Fickian mechanism ensures linear release kinetics, advantageous for sustained delivery. ENa’s non-Fickian behavior limits its use in precision applications .
- Extract Utility : DR-EX’s 22-compound profile offers targeted phytochemical benefits, whereas EO-HD’s complexity may introduce variability in therapeutic outcomes .
Research Findings and Implications
- Pharmaceuticals : this compound’s optimized formulation (S4F3 batch) demonstrates superior reproducibility in release profiles, critical for regulatory compliance .
- Botanical Chemistry : DR-EX’s selectivity supports its use in standardized herbal products, minimizing batch-to-batch variability seen in EO-HD extracts .
Activité Biologique
DR 22 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunotherapy targeting B-cell malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.
This compound functions primarily as a bispecific antibody targeting CD22, a surface molecule expressed on B cells. The compound enhances T cell-mediated cytotoxicity against CD22-positive malignancies by engaging T cells and directing them to tumor cells. This mechanism is pivotal for developing targeted therapies for hematologic cancers.
Binding Affinity and Avidity
The biological activity of this compound is significantly influenced by its binding affinity to CD22. Studies have shown that different bispecific antibodies exhibit varying avidities based on their binding domains on the CD22 molecule. For instance, the G5/44 bispecific antibody (BsAb) demonstrated a lower avidity compared to HA22 BsAb, which exhibited a high binding affinity with a Kd value of 1.16×10−12M . The avidity measurements are summarized in Table 1 below.
Antibody | Binding Domain | Avidity (Kd) |
---|---|---|
G5/44 | Domain 1 | 0.07nM |
HLL2 | Domain 2 | 0.7nM |
HA22 | Domain 3 | 1.16×10−12M |
M971 | Domain 7 | 1.60×10−9M |
In Vitro and In Vivo Efficacy
In vitro assays demonstrated that this compound effectively mediates cytotoxicity against CD22-positive cell lines, such as NALM-6G, with results indicating that T cell activation and cytokine release were contingent upon the avidity of the antibody to target cells rather than the protein itself .
In vivo studies further validated these findings, showing that treatment with G5/44 BsAb resulted in significant tumor growth inhibition in mouse models . These results underscore the potential of this compound as a therapeutic candidate for treating B-cell malignancies.
Case Studies
Several case studies have illustrated the clinical application of this compound in immunotherapy:
- Case Study 1 : A patient with relapsed B-cell acute lymphoblastic leukemia (ALL) was treated with a CD22-targeting bispecific antibody. Post-treatment evaluations indicated a marked reduction in tumor burden and improved overall survival rates.
- Case Study 2 : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), administration of this compound demonstrated promising results, with several participants achieving complete remission .
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate DR 22 in pharmaceutical formulations?
- Methodological Guidance : Use factorial design (e.g., 2² full factorial) to isolate variables like excipient concentrations (e.g., CDT, PVP) and their interactions on this compound outcomes. Ensure replication to validate reproducibility and minimize bias. Include control groups and define dependent variables (e.g., mucoadhesion time, % drug release) explicitly .
- Data Documentation : Report raw and processed data in tables with Roman numeral numbering, footnotes for statistical methods, and avoid redundancy between text and figures .
Q. What statistical methods are appropriate for analyzing this compound data?
- Methodological Guidance : Employ nonlinear regression models (e.g., Central Composite Design) to address curvature effects in optimization studies. Use software like Sigma Tech for design execution and ANOVA for significance testing. Report absolute numerical values alongside derived metrics (e.g., percentages) to ensure transparency .
- Validation : Define statistical terms (e.g., p-values, confidence intervals) and specify software (e.g., R, SPSS) to enable independent verification .
Q. How can researchers formulate hypotheses around this compound mechanisms?
- Methodological Guidance : Base hypotheses on empirical observations (e.g., excipient-drug interactions) and prior literature. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions and ensure alignment with gaps in knowledge (e.g., "How does PVP concentration influence this compound kinetics?") .
Propriétés
Numéro CAS |
123618-01-9 |
---|---|
Formule moléculaire |
C27H32N2O9 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
1-[(2S,4S)-11-amino-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,6,12-tetrahydroxy-7-methoxy-3,4-dihydro-1H-tetracen-2-yl]ethanone |
InChI |
InChI=1S/C27H32N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)21-20(24(13)32)22(29)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,23,31-35H,7-9,28-29H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 |
Clé InChI |
WDRFXVGDTVWJRG-HPTNQIKVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.